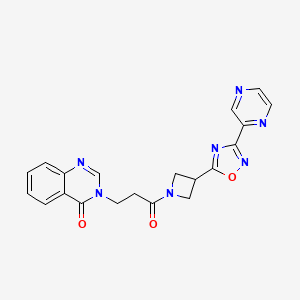

3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFAICYWRAWUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates several pharmacologically relevant motifs. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound features:

- Azetidine ring : Contributes to the biological activity through its ability to interact with various biological targets.

- Oxadiazole moiety : Known for its broad spectrum of biological activities, including antimicrobial and anticancer effects.

- Quinazoline core : Often associated with antitumor activity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds containing the oxadiazole ring. The specific derivatives of 1,3,4-oxadiazole have shown significant antibacterial and antifungal activities. For example:

- Antibacterial Studies : A study conducted by Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole exhibited strong inhibition against Mycobacterium bovis BCG. The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) was also assessed, indicating their potential as antitubercular agents .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8a | M. bovis | 0.5 µg/mL |

| 8b | M. bovis | 0.7 µg/mL |

Anticancer Activity

The anticancer properties of the compound are particularly noteworthy. In vitro studies using MCF-7 cell lines revealed that certain derivatives showed high cytotoxicity:

| Compound | % Inhibition at 1 µM | Reference Drug |

|---|---|---|

| AZ-5 | 89% | Doxorubicin |

| AZ-9 | 94% | Doxorubicin |

These results suggest that the compound could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. They have been shown to inhibit various inflammatory pathways, making them suitable candidates for treating inflammatory diseases. The exact mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory mediators .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of oxadiazole derivatives and evaluated their activity against various bacterial strains such as S. aureus and E. coli. The results indicated that compounds with specific substituents on the oxadiazole ring exhibited superior antibacterial activity compared to standard antibiotics .

- Anticancer Evaluation :

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a quinazolinone core linked to a pyrazine and an oxadiazole moiety, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step processes that may include cyclization reactions and functional group modifications to achieve the desired heterocyclic frameworks.

Table 1: Key Structural Components

| Component | Description |

|---|---|

| Quinazolinone | A bicyclic structure with significant bioactivity |

| Pyrazine | A nitrogen-containing heterocycle enhancing reactivity |

| Oxadiazole | Known for antimicrobial and anti-inflammatory properties |

| Azetidine | Contributes to the overall stability of the molecule |

Antimicrobial Properties

Research indicates that derivatives of quinazolinones and oxadiazoles exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study: A study on similar oxadiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of oxadiazole into quinazolinone frameworks could enhance this effect .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Research has reported that certain quinazolinone compounds can inhibit tumor growth in vitro and in vivo models, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds featuring oxadiazole rings is well-documented. These compounds can inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases.

Applications in Drug Development

Given their diverse biological activities, compounds like 3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one are being explored for various therapeutic applications:

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Antimicrobial agents | Effective against bacterial and fungal infections |

| Anticancer drugs | Targeting specific cancer cell lines |

| Anti-inflammatory medications | Reducing inflammation in chronic diseases |

| CNS agents | Potential use in treating neurological disorders |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-(3-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

This analog replaces the pyrazine group with a furan-2-yl substituent (Fig. 1). Key differences include:

- Electronic Properties : Pyrazine’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes, whereas furan’s oxygen atom may engage in weaker dipole interactions.

- Solubility : Pyrazine’s nitrogen atoms improve aqueous solubility compared to furan’s hydrophobic character.

- Biological Activity : Pyrazine-containing analogs are hypothesized to exhibit stronger binding to ATP-binding pockets (e.g., kinase targets) due to enhanced hydrogen-bonding capacity .

| Feature | Target Compound | Furan Analog |

|---|---|---|

| Heterocyclic Substituent | Pyrazin-2-yl | Furan-2-yl |

| LogP (Predicted) | ~2.1 (moderate polarity) | ~2.8 (higher hydrophobicity) |

| Hydrogen-Bond Acceptors | 8 | 6 |

Bisquinazolinone Derivatives (6,8-Diaryl-Substituted Analogs)

Bisquinazolinones, such as those synthesized via Suzuki-Miyaura cross-coupling (e.g., 6,8-dibromo- and 6,8-diaryl-substituted derivatives), share the quinazolinone core but lack the oxadiazole-azetidine-pyrazine side chain . Key distinctions:

- Optical Properties: Bisquinazolinones exhibit tunable absorption/emission profiles (λmax ~350–450 nm) based on aryl substituents, whereas the target compound’s pyrazine-oxadiazole system may quench fluorescence due to electron-withdrawing effects.

3-(3-Oxo-3-Substituted Phenylpropylamino)quinazolin-4(3H)-ones

Derivatives like 3-(3-oxo-3-substituted phenylpropylamino)-2-phenylquinazolin-4(3H)-one (PS-3 to PS-6) feature a propylamino linker instead of the azetidine-oxadiazole chain .

- Synthetic Flexibility: The amino linker allows for rapid diversification via Mannich reactions, whereas the target compound’s azetidine requires more complex cyclization steps.

- Bioactivity: Substituted phenyl groups (e.g., electron-withdrawing Cl or NO₂) enhance dipeptidyl peptidase IV (DPP-IV) inhibition in these analogs, suggesting the target compound’s pyrazine moiety may similarly modulate enzyme affinity .

Research Findings and Implications

- Predicted ADMET Profile : Higher hydrogen-bond acceptor count (8 vs. 4–6 in analogs) may limit blood-brain barrier penetration but improve solubility for systemic applications.

- Knowledge Gaps: Limited experimental data exist for the exact biological targets of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for 3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Cyclization : Formation of the quinazolin-4(3H)-one core via condensation of anthranilic acid derivatives with urea or thiourea analogs .

Oxadiazole Formation : Reaction of nitrile intermediates with hydroxylamine under reflux in ethanol, followed by cyclization using carbodiimides .

Azetidine Functionalization : Coupling the oxadiazole-azetidine moiety via nucleophilic substitution or click chemistry .

- Optimization : Temperature control (60–80°C) and solvent selection (e.g., DMF for polar intermediates, methanol for recrystallization) are critical for yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., quinazolinone carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry in the azetidine or oxadiazole moieties .

- HPLC-PDA : Monitor purity (>95%) and detect by-products from incomplete cyclization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use IC values from standardized assays (e.g., MTT for cytotoxicity) to compare potency .

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and controls (e.g., doxorubicin for anticancer studies) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazine-oxadiazole hybrids in and ) to identify trends in substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Substituent Variation : Modify the pyrazine ring (e.g., introduce electron-withdrawing groups) to enhance metabolic stability .

- LogP Optimization : Replace the propyl linker with PEG-like spacers to improve aqueous solubility .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors) .

Q. What are the challenges in scaling up the synthesis, and how can they be addressed?

- Methodological Answer :

- By-Product Management : Optimize reaction stoichiometry (e.g., 1.2:1 ratio of azetidine to quinazolinone) to minimize impurities .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .

- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., oxadiazole cyclization) to improve safety and yield .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., solvent effects in vs. 14), replicate experiments under controlled conditions (fixed temperature, purity standards) .

- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons in the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.